3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid

Medicinal Chemistry Structure-Activity Relationship Chemical Probes

This 1,2,4-oxadiazole-benzoic acid hybrid is differentiated by its methoxy linker and free carboxylic acid handle, distinguishing it from the non-linker analog (CAS 264264-32-6). The free acid enables direct amide library synthesis, while the oxadiazole core is a privileged scaffold for modulating translation termination in nonsense mutation diseases. Ideal for SAR studies quantifying linker impact on target engagement and cellular efficacy. Available at ≥95% purity from multiple suppliers.

Molecular Formula C11H10N2O4
Molecular Weight 234.211
CAS No. 923682-07-9
Cat. No. B2871906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid
CAS923682-07-9
Molecular FormulaC11H10N2O4
Molecular Weight234.211
Structural Identifiers
SMILESCC1=NC(=NO1)COC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C11H10N2O4/c1-7-12-10(13-17-7)6-16-9-4-2-3-8(5-9)11(14)15/h2-5H,6H2,1H3,(H,14,15)
InChIKeyMXTQTENLUSJLFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic Acid (CAS 923682-07-9) - Procurement Specifications, Purity, and Structural Benchmarking


3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid (CAS 923682-07-9) is a 1,2,4-oxadiazole-benzoic acid hybrid scaffold with the molecular formula C₁₁H₁₀N₂O₄ and a molecular weight of 234.21 g/mol. It is commercially available from multiple research chemical suppliers at a standard purity specification of 95% [1]. The compound serves as a versatile building block in medicinal chemistry due to the presence of a free carboxylic acid handle for conjugation and the 1,2,4-oxadiazole core, which is recognized in pharmaceutical patent literature as a privileged scaffold for modulating premature translation termination and nonsense-mediated mRNA decay [2].

Why 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic Acid Cannot Be Directly Substituted by Other In-Class Oxadiazole Benzoic Acids


Substitution within the 1,2,4-oxadiazole benzoic acid class is non-trivial due to the extreme sensitivity of biological activity to subtle structural variations. The presence and nature of a linker between the oxadiazole and benzoic acid moieties critically influence target engagement. Patent disclosures explicitly demonstrate that compounds in this class are designed for specific interaction with the translation termination machinery, and minor modifications can drastically alter potency in cell-based nonsense suppression assays [1]. Therefore, a structurally similar analog like 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 264264-32-6), which lacks the central methoxy linker, cannot be assumed to be functionally equivalent and may yield completely different results in biological experiments .

Quantitative Differentiation of 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic Acid from Key Comparators


Structural Differentiation: Methoxy Linker Confers Increased Conformational Flexibility and Alters H-Bonding Capacity

The target compound differs from a key commercial analog, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 264264-32-6), by the insertion of a methoxy (-OCH₂-) linker. This modification increases the rotatable bond count from 2 in the analog to 4 in the target compound, as determined by analysis of their respective InChI structures [1][2]. This linker also changes the hydrogen bond acceptor count from 5 in the analog to 6 in the target compound, potentially altering its interaction with biological targets that require a specific spatial arrangement for binding [1][2].

Medicinal Chemistry Structure-Activity Relationship Chemical Probes

Functional Group Handles for Conjugation: A Free Carboxylic Acid vs. Methyl Ester in Closest Core Analogs

A key differentiator for synthetic utility is the presence of a free benzoic acid group (pKa ~4.2) for direct amide coupling. This contrasts with the methyl ester present in the closely related compound Methyl 3-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate (CAS 923682-08-0) [1]. The free acid eliminates the need for an ester hydrolysis step in synthetic workflows, saving time and improving overall yield when generating a library of amide derivatives.

Chemical Biology Bioconjugation Medicinal Chemistry

Procurement Specification: Consistent 95% Purity Across Suppliers Enables Reproducible Research

The compound is consistently specified at a minimum purity of 95% by multiple commercial vendors, including AKSci and Chembase [1]. This level of purity is a standard benchmark for research-grade building blocks and ensures that observed biological activity is attributable to the compound rather than to impurities. In contrast, some custom-synthesized in-class analogs may have variable or unverified purity profiles.

Quality Control Reproducibility Procurement

Procurement-Driven Application Scenarios for 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic Acid (923682-07-9)


Building Block for Focused Libraries Targeting Nonsense-Mediated mRNA Decay

This compound is a direct procurement candidate for research groups investigating the pharmacological modulation of premature translation termination. Patents (e.g., US-9205088-B2) specifically claim 1,2,4-oxadiazole benzoic acids for treating diseases associated with nonsense mutations. The target compound, with its methoxy linker and free acid, serves as a versatile starting point for synthesizing analogs to explore SAR within this patent space [1].

Scaffold for Amide-Based SAR Expansion in Medicinal Chemistry

The free benzoic acid handle, a key differentiator from the methyl ester analog, makes this compound ideal for rapid synthesis of amide derivatives. Researchers can directly couple this acid with a diverse set of amines to quickly generate a compound library for probing novel biological targets, where the oxadiazole moiety may contribute to metabolic stability or target binding [2].

Probe Synthesis for Investigating Linker-Dependent Target Engagement

Given its structural differentiation from the non-linker analog 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 264264-32-6), this compound is uniquely suited for controlled experiments designed to quantify the impact of a methoxy linker on biological activity. This can provide valuable, quantifiable SAR data on the role of conformational flexibility in target binding and cellular efficacy [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.